5-Bromo-2-(methoxymethoxy)benzonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methoxymethoxy)benzonitrile is 1S/C9H8BrNO2/c1-12-6-13-9-3-2-8 (10)4-7 (9)5-11/h2-4H,6H2,1H3 . This indicates the presence of a bromine atom, a nitrile group (-CN), and a methoxymethoxy group in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 287.8±20.0 °C at 760 mmHg .Scientific Research Applications
Industrial Process Scale-Up
A study by Zhang et al. (2022) describes an industrial process for synthesizing a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the manufacturing of SGLT2 inhibitors for diabetes therapy. This process demonstrates a scalable and cost-effective method, starting from dimethyl terephthalate and achieving a total yield of 24% on a 70 kg/batch scale (Zhang et al., 2022).
Vibrational Analysis and Reactivity
Yadav et al. (2022) conducted a detailed study on the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. They employed DFT calculations to predict the reactivity and analyzed the influence of solvents on these parameters. This research provides insights into the compound's potential applications in materials science and chemistry (Yadav et al., 2022).
Antibacterial Properties
Research on marine red algae, Rhodomela confervoides, has led to the isolation of bromophenols, including compounds structurally related to 5-Bromo-2-(methoxymethoxy)benzonitrile. These compounds demonstrated moderate antibacterial activity, highlighting their potential in developing new antibacterial agents (Xu et al., 2003).
Microbial Degradation
The environmental fate and microbial degradation of structurally related benzonitrile herbicides, including those containing bromo groups, were reviewed by Holtze et al. (2008). This research is significant for understanding the environmental impact and biodegradation pathways of such compounds (Holtze et al., 2008).
Safety and Hazards
The safety data sheet for 5-Bromo-2-(methoxymethoxy)benzonitrile indicates that it is considered hazardous. It has a GHS07 pictogram, and the signal word is "Warning" . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .
Properties
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKSARNSMSRZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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